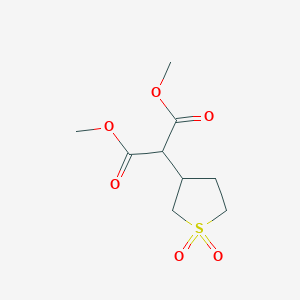

Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate, also known as DMTPD, is an organic compound belonging to the class of dioxides. It is a colorless solid at room temperature, with a melting point of 78°C. It is insoluble in water and slightly soluble in organic solvents. DMTPD has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry.

Applications De Recherche Scientifique

Cryopreservation Methods

Cryopreservation of Human Embryos : Research has explored the use of cryoprotectants for the preservation of human embryos. Early stage embryos, including the pronucleate stage, have been cryopreserved using 1,2-propanediol, a related compound, to maintain viability post-thawing. This method has proven effective for embryos with less than or equal to two blastomeres, highlighting its potential for fertility treatments and research (van Steirteghem et al., 1987).

Vitrification vs. Slow Freezing : Another study compared vitrification and slow freezing methods for cryopreserving cleavage-stage human embryos. Vitrification, not including dimethyl sulfoxide but using ethylene glycol and 1,2-propanediol, resulted in higher embryo survival rates and metabolic activity compared to slow freezing. This suggests that vitrification, with its less traumatic impact on cells, might be a more effective cryopreservation strategy (Balaban et al., 2008).

Toxicity Considerations

Propylene Glycol Toxicity : The incidence of propylene glycol toxicity, used as a solvent in intravenous medications, has been increasingly recognized. A study highlighted the potential for severe iatrogenic illness in ICU patients receiving IV benzodiazepines dissolved in propylene glycol. Monitoring for early evidence of toxicity is recommended for patients receiving such treatments, emphasizing the need for awareness and preventive measures in clinical settings (Wilson et al., 2005).

Mécanisme D'action

Target of Action

The primary target of Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It is noted that compounds with similar structures displaynanomolar potency as GIRK1/2 activators with improved metabolic stability .

Result of Action

The activation of GIRK channels by Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .

Propriétés

IUPAC Name |

dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWJYKARDXHPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCS(=O)(=O)C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)

![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)

![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2528367.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)

![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)